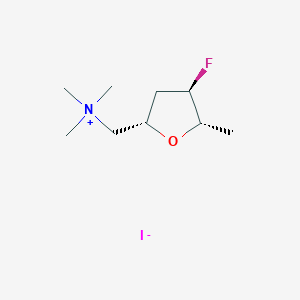![molecular formula C11H19NSi B145301 3-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-73-3](/img/structure/B145301.png)
3-[3-(Trimethylsilyl)propyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-pyridine is a derivative of pyridine, a heterocyclic aromatic organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. TMS-pyridine is a versatile compound that has been studied extensively for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[3-(Trimethylsilyl)propyl]pyridine is not fully understood, but it is believed to act as a Lewis base catalyst in organic synthesis reactions. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the activity of enzymes such as cyclooxygenase and histone deacetylase, which are involved in various physiological processes.
Biochemische Und Physiologische Effekte
3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties against viruses such as influenza and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(Trimethylsilyl)propyl]pyridine has several advantages and limitations for lab experiments. One advantage is its versatility as a reagent in organic synthesis reactions, where it can be used to facilitate a wide range of reactions. 3-[3-(Trimethylsilyl)propyl]pyridine is also relatively easy to synthesize and purify, making it a cost-effective reagent for lab experiments. However, 3-[3-(Trimethylsilyl)propyl]pyridine has limitations in terms of its stability and reactivity, which can affect its effectiveness as a reagent in certain reactions. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine can be toxic and should be handled with caution in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine, including its potential applications in drug discovery and development. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties, which could be explored further for the development of new anti-viral drugs. Other future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine include its potential applications in materials science and catalysis.
Synthesemethoden
3-[3-(Trimethylsilyl)propyl]pyridine can be synthesized using various methods, including the reaction of pyridine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields 3-[3-(Trimethylsilyl)propyl]pyridine as a colorless liquid that can be purified using distillation or chromatography. Other methods of synthesis include the reaction of pyridine with trimethylsilyl triflate or trimethylsilyl iodide.
Wissenschaftliche Forschungsanwendungen
3-[3-(Trimethylsilyl)propyl]pyridine has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. 3-[3-(Trimethylsilyl)propyl]pyridine is commonly used as a reagent in organic synthesis reactions, where it acts as a Lewis base catalyst to facilitate reactions such as acylation, alkylation, and Michael addition. 3-[3-(Trimethylsilyl)propyl]pyridine has also been studied for its potential applications in medicinal chemistry, where it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Eigenschaften
CAS-Nummer |
137017-73-3 |
|---|---|
Produktname |
3-[3-(Trimethylsilyl)propyl]pyridine |
Molekularformel |
C11H19NSi |
Molekulargewicht |
193.36 g/mol |
IUPAC-Name |
trimethyl(3-pyridin-3-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)9-5-7-11-6-4-8-12-10-11/h4,6,8,10H,5,7,9H2,1-3H3 |
InChI-Schlüssel |
ZZMJFUYAOUMHQI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
Synonyme |
Pyridine, 3-[3-(trimethylsilyl)propyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



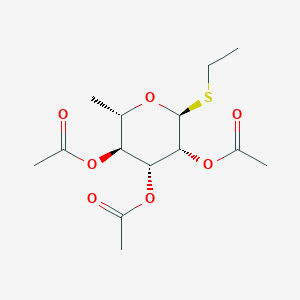
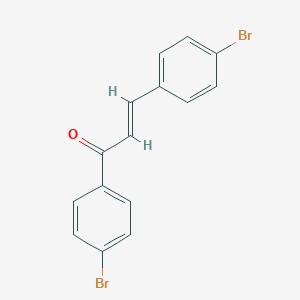
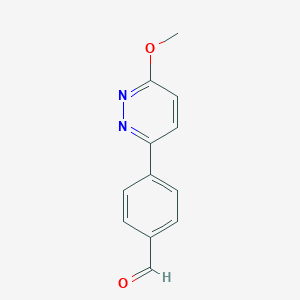
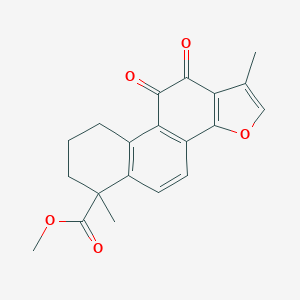
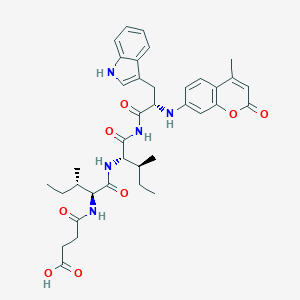
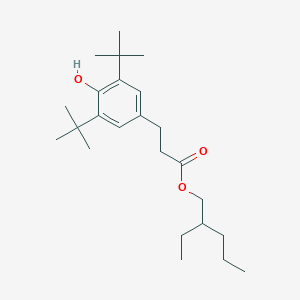
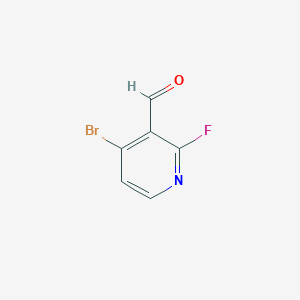
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
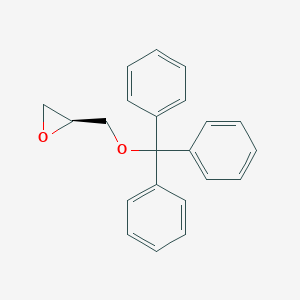
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
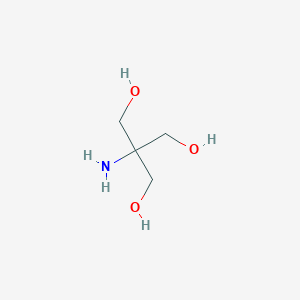
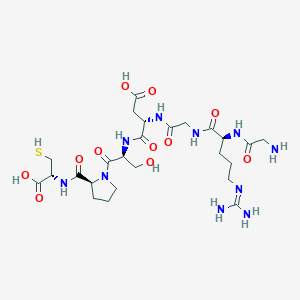
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
